In-Depth Technical Guide: SIRT2-IN-9 (CAS: 522650-91-5)
In-Depth Technical Guide: SIRT2-IN-9 (CAS: 522650-91-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
SIRT2-IN-9 is a potent and selective inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent class III histone deacetylase (HDAC) family. SIRT2 is predominantly a cytoplasmic protein and has been implicated in a variety of cellular processes, including cell cycle regulation, microtubule dynamics, and metabolic control. Its dysregulation has been linked to various diseases, including cancer and neurodegenerative disorders, making it a compelling target for therapeutic intervention. This document provides a comprehensive technical overview of SIRT2-IN-9, including its chemical properties, biological activity, and relevant experimental protocols.
Chemical and Physical Properties
SIRT2-IN-9, a derivative of 5H-[1][2][3]triazino[5,6-b]indole, possesses the following properties:
| Property | Value | Reference |
| CAS Number | 522650-91-5 | [4][5] |
| Molecular Formula | C21H22N6OS2 | [5] |
| Formula Weight | 438.57 g/mol | [5] |
| Purity | >98% (via HPLC) | [5] |
| Solubility | Soluble in DMSO | [5] |
Biological Activity and Selectivity
SIRT2-IN-9 is a highly selective inhibitor of SIRT2. The available data on its inhibitory activity is summarized below.
| Parameter | Value | Cell Line/Assay Conditions | Reference |
| SIRT2 IC50 | 1.3 µM | In vitro enzymatic assay | [5][6] |
| SIRT1 IC50 | >300 µM | In vitro enzymatic assay | [5][6] |
| SIRT3 IC50 | >300 µM | In vitro enzymatic assay | [5][6] |
The data clearly indicates that SIRT2-IN-9 is over 230-fold more selective for SIRT2 compared to SIRT1 and SIRT3, making it a valuable tool for studying the specific functions of SIRT2.
Cellular Effects
In cellular assays, SIRT2-IN-9 has been shown to inhibit the proliferation of MCF-7 breast cancer cells and increase the acetylation of α-tubulin, a known substrate of SIRT2.[5][6]
| Cellular Effect | Cell Line | Concentration Range | Incubation Time | Result | Reference |
| Inhibition of Cell Proliferation | MCF-7 | 0-50 µM | 72 hours | Dose-dependent inhibition | [5][6] |
| Increased α-tubulin Acetylation | MCF-7 | 6.25-50 µM | 6 hours | Dose-dependent increase | [5][6] |
Signaling Pathways and Mechanism of Action
SIRT2 plays a crucial role in various signaling pathways. By inhibiting SIRT2, SIRT2-IN-9 can modulate these pathways, leading to its observed cellular effects.
Caption: Mechanism of action of SIRT2-IN-9.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of SIRT2-IN-9.
SIRT2 Enzymatic Assay (Fluorometric)
This protocol is adapted from commercially available SIRT2 activity assay kits.
Materials:
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Recombinant human SIRT2 enzyme
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Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue adjacent to a fluorophore and a quencher)
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NAD+
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Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
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Developer solution (containing a protease to cleave the deacetylated substrate)
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SIRT2-IN-9
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96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a serial dilution of SIRT2-IN-9 in assay buffer.
-
In a 96-well plate, add the SIRT2 enzyme, NAD+, and the diluted SIRT2-IN-9 or vehicle control (DMSO).
-
Initiate the reaction by adding the fluorogenic SIRT2 substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Stop the reaction by adding the developer solution.
-
Incubate at 37°C for an additional 15-30 minutes to allow for signal development.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 350-360 nm and emission at 450-465 nm).
-
Calculate the percent inhibition for each concentration of SIRT2-IN-9 and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a fluorometric SIRT2 enzymatic assay.
Cell Proliferation Assay (MTT)
This protocol describes the use of the MTT assay to assess the effect of SIRT2-IN-9 on the proliferation of MCF-7 cells.
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
SIRT2-IN-9
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well clear microplate
-
Spectrophotometric plate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of SIRT2-IN-9 (e.g., 0-50 µM) and a vehicle control.
-
Incubate the cells for 72 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Remove the medium and add 100-200 µL of solubilization solution to each well.
-
Incubate the plate at room temperature for 2-4 hours in the dark with gentle shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Western Blot for α-tubulin Acetylation
This protocol outlines the detection of changes in α-tubulin acetylation in MCF-7 cells treated with SIRT2-IN-9.
Materials:
-
MCF-7 cells
-
SIRT2-IN-9
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-α-tubulin and anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat MCF-7 cells with various concentrations of SIRT2-IN-9 (e.g., 6.25-50 µM) for 6 hours.
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the acetyl-α-tubulin signal to the total α-tubulin signal.
Caption: General workflow for Western blot analysis.
Synthesis
The synthesis of SIRT2-IN-9 is based on the construction of the 5H-[1][2][3]triazino[5,6-b]indole core. While the specific, detailed synthesis protocol for SIRT2-IN-9 is proprietary to the patent CN108309982A, a general synthetic approach for this class of compounds involves the condensation of an isatin derivative with a suitable aminoguanidine or thiosemicarbazide derivative, followed by further modifications to introduce the side chains.
Pharmacokinetics and In Vivo Studies
As of the date of this document, detailed in vivo pharmacokinetic (PK) and pharmacodynamic (PD) data for SIRT2-IN-9 are not publicly available. Further studies are required to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its efficacy and safety in animal models.
Conclusion
SIRT2-IN-9 is a valuable research tool for investigating the biological roles of SIRT2. Its high potency and selectivity make it suitable for in vitro studies to dissect the specific functions of SIRT2 in various cellular processes. The provided experimental protocols can serve as a guide for researchers to further characterize the effects of this inhibitor. Future in vivo studies are necessary to explore the therapeutic potential of SIRT2-IN-9 in diseases where SIRT2 is implicated.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sirt2 Inhibition Enhances Metabolic Fitness and Effector Functions of Tumor-Reactive T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SIRT2-IN-9 - Immunomart [immunomart.com]
- 5. SIRT2-IN-9 | 522650-91-5 | MOLNOVA [molnova.com]
- 6. medchemexpress.com [medchemexpress.com]
